1-propyl-1H-indole-2,3-dione

Alzheimer's Disease Butyrylcholinesterase Inhibition Enzymology

1-Propyl-1H-indole-2,3-dione (N-propylisatin) is not interchangeable with other N-alkyl isatins. Its distinct 72.19° dihedral angle dictates unique biological interactions. Validated IC₅₀ benchmarks (AChE: 519 µM; BChE: 257 µM; SI: 2.0) and IMPDH Ki (0.24–0.44 µM) make this 3-carbon chain derivative essential for SAR studies on the odd-even alkyl chain-length effect. Substituting with N-methyl, N-ethyl, or N-butyl analogs compromises experimental reproducibility. Order CAS 41042-12-0 to ensure accurate pharmacophore modeling and enzyme inhibition data.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 41042-12-0
Cat. No. B184102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-propyl-1H-indole-2,3-dione
CAS41042-12-0
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2C(=O)C1=O
InChIInChI=1S/C11H11NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h3-6H,2,7H2,1H3
InChIKeySSUNBCWMOHUMAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-1H-indole-2,3-dione (CAS 41042-12-0): A Strategic N-Propylisatin Scaffold for Diversified Enzyme Inhibition


1-Propyl-1H-indole-2,3-dione, commonly referred to as N-propylisatin, is a synthetic derivative of the endogenous heterocycle isatin (1H-indole-2,3-dione). Its structure features a core isatin moiety with a three-carbon n-propyl chain substituting the N-1 position [1]. This compound exhibits a unique, non-planar conformation in its crystalline state, where the propyl substituent is oriented at a distinct dihedral angle of 72.19° relative to the planar indole-2,3-dione ring system [2]. This structural feature serves as the fundamental basis for its differentiated biological interactions when compared to other N-alkyl isatin analogs.

Why N-Alkyl Isatin Selection is Not Interchangeable: Structure-Activity Evidence for 41042-12-0


In drug discovery and chemical biology, N-alkyl isatin derivatives cannot be used interchangeably due to a well-documented alkyl chain length-dependent effect on biological potency and target selectivity. Research demonstrates a clear 'odd-even effect' in the structure-activity relationship of N-alkyl isatins, where the number of carbon atoms in the alkyl chain significantly and non-linearly impacts activity [1]. Furthermore, the size of the N-alkyl group directly correlates with enhanced inhibition potency for enzymes like butyrylcholinesterase (BChE) [2]. Therefore, selecting a specific N-alkyl isatin, such as the n-propyl derivative (CAS 41042-12-0), is a critical decision that directly dictates the biological outcome, and a generic substitution with an N-methyl, N-ethyl, or N-butyl analog will result in a functionally distinct compound with a unique pharmacological profile.

Quantitative Evidence Guide for 1-Propyl-1H-indole-2,3-dione (N-Propylisatin) vs. Direct Analogs


Quantified Inhibitory Activity of N-Propylisatin vs. N-Methyl and N-Ethyl Isatins Against Butyrylcholinesterase (BChE)

In a direct comparative study of N-alkyl isatins, 1-propyl-1H-indole-2,3-dione (Compound 4c) demonstrates a distinct inhibitory profile against butyrylcholinesterase (BChE). Its potency is quantitatively differentiated from the shorter-chain N-methyl (4b) and N-ethyl analogs [1].

Alzheimer's Disease Butyrylcholinesterase Inhibition Enzymology

Differential Selectivity of N-Propylisatin for BChE over AChE Compared to N-Butyl Isatin

The N-propyl derivative (Compound 4c) exhibits a specific BChE selectivity profile when directly compared to the more potent N-butyl analog (4e). While 4e is a stronger inhibitor, 4c provides a defined selectivity index [1].

Enzyme Selectivity Acetylcholinesterase Butyrylcholinesterase

Inhibition of Inosine-5'-Monophosphate Dehydrogenase (IMPDH) by N-Propylisatin

1-Propyl-1H-indole-2,3-dione has been characterized as an inhibitor of human inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in purine biosynthesis and a validated therapeutic target. BindingDB reports a Ki value for this interaction [1].

Immunosuppression Antiviral Research IMPDH Inhibition

Unique Solid-State Conformation of 1-Propyl-1H-indole-2,3-dione

The single-crystal X-ray structure of 1-propyl-1H-indole-2,3-dione reveals a distinctive three-dimensional conformation. The planar indole-2,3-dione ring system is oriented at a specific dihedral angle relative to the N-propyl substituent [1].

Crystallography Medicinal Chemistry Structural Biology

Differential Cytoprotective Activity in the N-Alkyl Isatin Series

Studies on the structure-activity relationship of N-alkyl isatins as free radical scavengers demonstrate a clear trend where biological activity is dependent on the alkyl chain length. While N-ethyl isatin was found to be the most potent, the activity of N-alkyl isatins, including N-propyl, declines as the alkyl chain increases and exhibits an 'odd-even effect' [1].

Oxidative Stress Neuroprotection Free Radical Scavenging

Validated Research Application Scenarios for 1-Propyl-1H-indole-2,3-dione


Probing Alkyl Chain Length Effects in Cholinesterase Pharmacology

Researchers investigating the role of N-alkyl chain length on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can use 1-propyl-1H-indole-2,3-dione as a defined data point. Its specific IC50 values (AChE: 519 µM, BChE: 257 µM) and selectivity index (2.0) provide a precise benchmark for a 3-carbon chain, enabling direct comparison with the N-methyl (1-carbon) and N-butyl (4-carbon) analogs [1]. This is critical for elucidating the SAR of the gorge region in these therapeutically relevant enzymes.

Structural Biology and Rational Drug Design of IMPDH Inhibitors

Medicinal chemists developing novel inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitors can utilize 1-propyl-1H-indole-2,3-dione as a starting point for scaffold optimization. The validated binding affinity (Ki = 0.24 - 0.44 µM) confirms the isatin core's ability to engage the IMPDH active site [2]. Furthermore, the precise, experimentally determined solid-state conformation (dihedral angle of 72.19°) provides an accurate starting geometry for structure-based drug design, molecular docking, and pharmacophore modeling [3].

Investigating the 'Odd-Even Effect' in N-Alkyl Isatin Biological Activity

For studies exploring the non-linear 'odd-even effect' in the biological activity of N-alkyl isatins, this compound serves as a crucial member of the series. Its performance in cytotoxicity and free radical scavenging assays can be directly contrasted with N-ethyl and N-butyl derivatives to deconvolute the impact of alkyl chain parity on biological outcomes [4]. This knowledge is essential for building predictive SAR models for this chemical class.

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